An In-depth Technical Guide to the Chemical Properties of 5-bromo-4-chloropyridin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 5-bromo-4-chloropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-4-chloropyridin-2(1H)-one is a halogenated pyridinone derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms on the pyridinone core, offers multiple reactive sites for selective functionalization. This guide provides a comprehensive overview of its chemical properties, including its synthesis, spectroscopic characterization, and reactivity. Particular emphasis is placed on its utility as a synthetic intermediate in the development of novel pharmaceutical agents, underpinned by an understanding of its electronic properties and reactivity in key transformations such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Introduction
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive core for drug design.[2][3] The introduction of halogen substituents, such as bromine and chlorine, further enhances its synthetic utility by providing handles for diversification through various cross-coupling and substitution reactions.[4][5] 5-bromo-4-chloropyridin-2(1H)-one, with its distinct arrangement of two different halogens, presents a unique platform for the regioselective synthesis of complex molecules, making it a valuable intermediate for drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of 5-bromo-4-chloropyridin-2(1H)-one is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1381937-58-1 | [6] |
| Molecular Formula | C₅H₃BrClNO | [6] |
| Molecular Weight | 208.44 g/mol | [6] |
| IUPAC Name | 5-bromo-4-chloropyridin-2(1H)-one | [6] |
| SMILES | O=C1C=C(Cl)C(Br)=CN1 | [6] |
| Tautomeric Form | Exists in equilibrium with 5-bromo-4-chloro-2-hydroxypyridine | [4] |
Synthesis and Spectroscopic Characterization
Synthesis
One potential strategy involves the bromination and chlorination of a suitable pyridin-2-one precursor. For instance, starting from 2-hydroxypyridine, a sequence of electrophilic halogenations could be employed. Alternatively, a more controlled synthesis might start from a pre-functionalized pyridine, such as 2-amino-4-chloropyridine. A synthetic approach analogous to the one described for 5-Bromo-2,4-dichloropyridine could be adapted.[7] This would involve the bromination of 2-amino-4-chloropyridine, followed by a diazotization reaction to replace the amino group with a hydroxyl group, which would exist in tautomeric equilibrium with the desired 2-pyridone.
Conceptual Synthetic Protocol:
A potential, though unverified, synthetic pathway is outlined below. This protocol is based on general principles of pyridine chemistry and requires experimental validation.
Step 1: Bromination of 2-amino-4-chloropyridine
-
Dissolve 2-amino-4-chloropyridine in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) in portions while maintaining the temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by washing with an aqueous solution of sodium thiosulfate and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure to yield 2-amino-5-bromo-4-chloropyridine.
Step 2: Diazotization and Hydrolysis
-
Dissolve the 2-amino-5-bromo-4-chloropyridine in an aqueous acidic solution (e.g., sulfuric acid).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified time.
-
Gently warm the reaction mixture to allow for the hydrolysis of the diazonium salt to the corresponding 2-hydroxypyridine (which will be in equilibrium with the 2-pyridone).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-bromo-4-chloropyridin-2(1H)-one.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 5-bromo-4-chloropyridin-2(1H)-one is not widely published. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.
3.2.1. 1H NMR Spectroscopy
The 1H NMR spectrum of 5-bromo-4-chloropyridin-2(1H)-one in a solvent like DMSO-d6 is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C3 position and the proton at the C6 position will appear as singlets or narrow doublets due to the absence of adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the carbonyl group. A broad singlet corresponding to the N-H proton is also expected, and its chemical shift will be concentration and solvent-dependent. For comparison, the 1H NMR spectrum of the related compound 3-bromo-4-chloropyridine HCl shows signals in the aromatic region.[8]
3.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum will display five signals corresponding to the five carbon atoms in the heterocyclic ring. The carbonyl carbon (C2) will appear at a downfield chemical shift (typically >160 ppm). The chemical shifts of the other four carbons will be influenced by the attached halogens and the nitrogen atom.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the pyridone ring, typically in the range of 1650-1690 cm-1.[9][10] Other characteristic bands will include C-H stretching vibrations in the aromatic region (around 3000-3100 cm-1), N-H stretching (a broad band around 3400 cm-1), and C-C and C-N stretching vibrations within the ring.[10]
3.2.4. Mass Spectrometry
The mass spectrum of 5-bromo-4-chloropyridin-2(1H)-one will exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio).[11][12] This will result in a complex molecular ion cluster with peaks at M, M+2, and M+4, where the relative intensities will be indicative of the presence of one bromine and one chlorine atom.[11][12]
Chemical Reactivity and Synthetic Applications
The reactivity of 5-bromo-4-chloropyridin-2(1H)-one is dictated by the electronic nature of the pyridinone ring and the presence of two distinct halogen substituents. The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing carbonyl group and halogen atoms, makes it susceptible to nucleophilic attack.
Tautomerism
5-bromo-4-chloropyridin-2(1H)-one can exist in a tautomeric equilibrium with its aromatic hydroxypyridine form, 5-bromo-4-chloro-2-hydroxypyridine.[4] The position of this equilibrium is influenced by the solvent, pH, and temperature. This tautomerism is a critical consideration in its reactivity, as reactions can occur at the nitrogen or the oxygen atom.
Caption: Tautomeric equilibrium of 5-bromo-4-chloropyridin-2(1H)-one.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is generally more susceptible to displacement by nucleophiles than the bromine atom at the C5 position. This is due to the activating effect of the para-nitrogen atom relative to the carbonyl group.
Caption: General scheme for SNAr reaction at the C4 position.
Exemplary Experimental Protocol for SNAr with an Amine:
-
To a solution of 5-bromo-4-chloropyridin-2(1H)-one in a polar aprotic solvent (e.g., DMF or NMP), add the desired amine and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the formation of C-C, C-N, and C-O bonds, providing access to a wide range of substituted pyridinone derivatives. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive in palladium-catalyzed couplings, allowing for selective reaction at the C5 position while leaving the C4-chloro substituent intact for subsequent transformations.[13][14]
4.3.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond at the C5 position by reacting with a boronic acid or ester in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura cross-coupling at the C5 position.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine 5-bromo-4-chloropyridin-2(1H)-one, the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3).
-
Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography.
4.3.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds at the C5 position, providing access to 5-amino-substituted pyridinones.
Caption: Buchwald-Hartwig amination at the C5 position.
Applications in Drug Discovery
The polysubstituted pyridin-2-one core is a key pharmacophore in numerous therapeutic agents. The ability to selectively functionalize 5-bromo-4-chloropyridin-2(1H)-one at multiple positions makes it a highly valuable intermediate for the construction of compound libraries for high-throughput screening and for the synthesis of complex drug candidates.[1][4] The diverse functionalities that can be introduced via the reactions described above allow for the fine-tuning of physicochemical properties and biological activity. For instance, the introduction of aryl groups via Suzuki coupling or amino groups via Buchwald-Hartwig amination can significantly impact a molecule's binding affinity to biological targets.[2]
Conclusion
5-bromo-4-chloropyridin-2(1H)-one is a promising and versatile building block for organic synthesis and medicinal chemistry. Its dihalogenated structure provides orthogonal reactivity, enabling selective functionalization at both the C4 and C5 positions. While detailed experimental data for this specific compound is not extensively documented in the public domain, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of halogenated pyridines and pyridinones. The synthetic strategies and reaction protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in the discovery and development of novel molecules with potential therapeutic applications. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in chemical and pharmaceutical research.
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